molecular formula C21H22FN3O2S2 B2381086 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one CAS No. 941952-87-0

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one

Cat. No. B2381086
CAS RN: 941952-87-0
M. Wt: 431.54
InChI Key: HGWXJIOUUAKMMQ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals, such as antipsychotics and antidepressants . It also contains a fluorobenzothiazole group, which is often used in imaging agents due to its fluorescent properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the piperazine ring with the fluorobenzothiazole group, possibly through a nucleophilic substitution reaction . The methoxyphenylthio group would then be attached through another coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a degree of flexibility to the molecule, while the fluorobenzothiazole group would likely contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorobenzothiazole group. The piperazine ring is known to participate in a variety of reactions, including alkylation and acylation . The fluorobenzothiazole group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzothiazole group could potentially make the compound fluorescent .

Scientific Research Applications

Dual Activity in Antidepressant Drugs

A series of compounds, including derivatives similar to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one, were synthesized to explore new classes of antidepressant drugs. These compounds were designed to have dual activity at 5-HT1A serotonin receptors and serotonin transporters, showing high nanomolar affinity for both, indicating potential as potent antidepressant agents with a novel dual mechanism of action (Martínez et al., 2001).

Synthesis and Structural Analysis

The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), was determined, highlighting the conformation of the piperazine ring and the dihedral angles between the piperazine and benzene rings. This structural analysis contributes to the understanding of the molecular conformation and potential interactions of similar compounds, including 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (Faizi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it is intended to be used as a pharmaceutical, it could potentially act by interacting with serotonin receptors, given the presence of the piperazine ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially focus on exploring the properties and uses of this compound. This could include investigating its potential applications in pharmaceuticals or imaging agents, given the presence of the piperazine and fluorobenzothiazole groups .

properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S2/c1-27-15-5-7-16(8-6-15)28-14-9-19(26)24-10-12-25(13-11-24)21-23-20-17(22)3-2-4-18(20)29-21/h2-8H,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXJIOUUAKMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one

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